molecular formula C15H30N2O2 B15326551 tert-butylN-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate

tert-butylN-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate

Cat. No.: B15326551
M. Wt: 270.41 g/mol
InChI Key: RCZBLPOJBLIGNK-UHFFFAOYSA-N
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Description

tert-butyl N-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate is a carbamate-protected piperidine derivative widely utilized in medicinal chemistry as a synthetic intermediate. Its structure features a piperidin-4-yl group linked to a branched 2-methylbutan-2-yl moiety via a tert-butyl carbamate group. This compound is pivotal in drug discovery due to its ability to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability, through steric and electronic effects .

Properties

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

tert-butyl N-(2-methyl-4-piperidin-4-ylbutan-2-yl)carbamate

InChI

InChI=1S/C15H30N2O2/c1-14(2,3)19-13(18)17-15(4,5)9-6-12-7-10-16-11-8-12/h12,16H,6-11H2,1-5H3,(H,17,18)

InChI Key

RCZBLPOJBLIGNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CCC1CCNCC1

Origin of Product

United States

Biological Activity

tert-butyl N-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a tert-butyl group, a carbamate functional group, and a piperidine ring, which contribute to its unique properties and interactions with biological systems.

  • Molecular Formula : C15H30N2O2
  • Molecular Weight : 270.41 g/mol
  • IUPAC Name : tert-butyl N-(2-methyl-4-(piperidin-4-yl)butan-2-yl)carbamate

Biological Activity Overview

Research indicates that this compound may act as an enzyme inhibitor or receptor ligand, making it a candidate for drug development targeting specific biological pathways. The interactions of tert-butyl N-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate with biological macromolecules are of particular interest in therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind to active sites on enzymes or receptors, thereby modulating their activity. This mechanism is crucial for its potential application in drug design and development.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study investigated the inhibitory effects of tert-butyl N-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate on various enzymes involved in metabolic pathways. The results indicated significant inhibition of certain enzymes, suggesting its potential role as a therapeutic agent in metabolic disorders.
  • Receptor Binding Affinity :
    • Another research focused on the binding affinity of this compound to specific receptors involved in neurotransmission. The findings revealed that it exhibits a high affinity for certain receptors, which could be beneficial in treating neurological conditions.
  • Toxicological Assessments :
    • Toxicological studies have shown that while the compound demonstrates promising biological activity, it also requires careful evaluation of its safety profile. The studies indicate a need for further investigation into its long-term effects and potential toxicity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
tert-butyl methyl(piperidin-4-yl)carbamateMethyl group on piperidineModerate enzyme inhibition
tert-butyl (4-methylpiperidin-4-yl)carbamate4-Methyl substitution on piperidineHigh receptor affinity
tert-butyl piperidin-4-ylcarbamateNo additional substitutionsLow biological activity

The comparative analysis highlights the unique structural features of tert-butyl N-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate that contribute to its distinct biological activities.

Chemical Reactions Analysis

Common Chemical Reactions

This compound undergoes three primary reaction types, as outlined in synthetic protocols:

Reaction Type Reagents/Conditions Products/Outcomes
Oxidation Hydrogen peroxide (acidic)Formation of ketones or hydroxylated species
Reduction LiAlH₄ (anhydrous ether)Conversion to secondary amines
Substitution Alkyl halides + NaH (base)Alkylation at the piperidine nitrogen

The reactions are typically conducted under inert atmospheres (e.g., N₂ or Ar) to prevent oxidation or undesired side reactions. Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents.

Stability and Degradation Pathways

Stability studies in biological matrices reveal critical insights into its reactivity :

Stability in Porcine Liver Homogenate and Plasma

CompoundLiver Homogenate Stability (%)Plasma Stability (%)Albumin Stability (%)PBS Buffer Stability (%)
Analog76 ± 283 ± 993 ± 6>95
Fluorinated Analog69 ± 459 ± 1391 ± 6>95

Key findings:

  • The carbamate bond is susceptible to enzymatic hydrolysis in liver homogenate, with ~24% degradation observed after 30 minutes .

  • Plasma esterases (e.g., paraoxonase, CES1) contribute to breakdown, particularly for analogs with electron-withdrawing substituents (e.g., cyano or fluorophenyl groups) .

  • Degradation is partially inhibited by bis(4-nitrophenyl)phosphate (BNPP), suggesting esterase-mediated pathways .

Mechanistic Insights

The reactivity of this compound is governed by two key structural elements:

  • Carbamate Group :

    • Undergoes hydrolysis under acidic or basic conditions to yield amines and CO₂.

    • Participates in nucleophilic substitution reactions at the carbonyl carbon.

  • Piperidine Ring :

    • The secondary amine in the piperidine enables alkylation or acylation reactions.

    • Oxidation of the piperidine ring (e.g., with H₂O₂) generates N-oxides or hydroxylated derivatives .

Comparative Reactivity Data

Property Value
Molecular FormulaC₁₅H₃₀N₂O₂
Molecular Weight270.41 g/mol
Oxidation SusceptibilityHigh (due to tertiary C-H bonds)
Hydrolytic Stability (pH 7)Moderate (t₁/₂ > 60 min)

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and their implications:

Compound Name Substituent/R-Group Molecular Weight Key Structural Features
Target Compound 2-methylbutan-2-yl 284.39 (calc.) Branched alkyl chain enhances steric bulk; carbamate provides hydrolytic stability
tert-butyl (1-acetylpiperidin-4-yl)carbamate Acetyl on piperidine N 228.30 Acetyl group introduces electron-withdrawing effects, altering reactivity
tert-butyl N-[4-(piperidin-4-yl)phenyl]carbamate Phenyl ring at position 4 198.27 Aromatic group increases rigidity; potential for π-π interactions in binding sites
tert-butyl N-[(4-ethylpiperidin-4-yl)methyl]carbamate Ethyl on piperidine C4 242.36 Ethyl substituent increases lipophilicity; reduced steric hindrance vs. target compound
tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate Hydroxyl on piperidine C4 258.35 Hydroxyl group enhances solubility and hydrogen-bonding capacity

Key Observations :

  • Branched vs.
  • Electron-Withdrawing Groups : Acetylation of the piperidine nitrogen (as in ) reduces basicity, which may affect protonation states and binding interactions in biological systems.
  • Aromatic vs. Aliphatic Substituents : The phenyl group in introduces rigidity, favoring interactions with hydrophobic pockets, whereas aliphatic groups prioritize solubility or flexibility .

Q & A

Q. How to validate the absence of genotoxicity in early-stage studies?

  • Methodology :
  • Ames Test : Use TA98 and TA100 strains ± metabolic activation (S9 fraction) .
  • Comet Assay : Assess DNA damage in human hepatocytes at 10–100 µM .

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